Product packaging for 1,4-Diazepan-5-one(Cat. No.:CAS No. 34376-54-0)

1,4-Diazepan-5-one

Cat. No.: B1224613
CAS No.: 34376-54-0
M. Wt: 114.15 g/mol
InChI Key: QPPLBCQXWDBQFS-UHFFFAOYSA-N
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Description

Historical Context of Seven-Membered Ring Systems in Medicinal Chemistry

Seven-membered heterocyclic compounds are recognized as important structural motifs in drug development due to their unique chemical properties. doi.orgresearchgate.net The exploration of these ring systems has been a continuous effort, driven by the search for novel bioactive compounds and the synthesis of natural products. doi.org Historically, the development of synthetic methods to create seven-membered rings, particularly those containing nitrogen, has been a significant focus in medicinal chemistry. doi.orgutas.edu.au These efforts have led to the discovery of various therapeutic agents. For instance, benzodiazepines, which feature a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, were first discovered in 1955 and have since become widely prescribed for conditions like anxiety and insomnia. wikipedia.orgnih.gov The inherent three-dimensional character of seven-membered nitrogen heterocycles allows them to explore a vast conformational space when interacting with biological targets, making them attractive scaffolds for drug design. bohrium.com

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of immense importance in life sciences and are abundantly found in nature as subunits of various natural products, including vitamins, hormones, and antibiotics. rsc.org An analysis of FDA-approved drugs reveals that approximately 59-60% of unique small-molecule drugs contain nitrogen heterocycles, highlighting their structural importance in drug design and discovery. rsc.orgmsesupplies.commdpi.com The prevalence of these compounds in biologically active molecules can be attributed to their stability and the ability of nitrogen atoms to form hydrogen bonds with biological targets such as DNA and proteins. rsc.orgmdpi.comnih.gov This interaction is a key factor in the therapeutic effects of many drugs. mdpi.com

These heterocyclic systems are integral to a wide array of pharmaceuticals, including anticancer, anti-HIV, antimalarial, and antimicrobial agents. nih.gov Their structural diversity allows for the fine-tuning of biological properties, making them versatile building blocks in the development of new therapeutic agents. msesupplies.com

Classification and Nomenclature of Diazepane Derivatives

Diazepanes are a class of seven-membered heterocyclic compounds containing two nitrogen atoms in the ring. The nomenclature of diazepane derivatives specifies the positions of the nitrogen atoms and any substituents. For example, in 1,4-diazepan-5-one, the numbers indicate that the nitrogen atoms are at positions 1 and 4, and the ketone group is at position 5 of the diazepane ring.

The core structure of diazepane can be modified with various functional groups, leading to a wide range of derivatives with different chemical and biological properties. ontosight.ai For instance, the attachment of a benzyl (B1604629) group to the diazepane ring creates 1-benzyl-1,4-diazepan-5-one (B1267611), a compound with a chair-like conformation in its seven-membered ring. iucr.org The systematic naming of these compounds follows IUPAC conventions, providing a standardized way to identify their complex structures. vulcanchem.comnih.gov

Below is a table of representative diazepane derivatives and their key structural features.

Overview of this compound as a Core Scaffold

The this compound structure serves as a valuable core scaffold in medicinal chemistry for the development of new therapeutic agents. ontosight.aivulcanchem.com Its seven-membered ring provides conformational flexibility, while the two nitrogen atoms and the ketone group offer sites for chemical modification, allowing for the creation of diverse compound libraries. vulcanchem.comchembk.com

Derivatives of this compound have been investigated for a range of potential pharmacological activities, including sedative, muscle relaxant, and anxiolytic effects, due to their structural similarity to benzodiazepines. ontosight.ainih.govresearchgate.net The scaffold's versatility makes it a key building block in the synthesis of more complex bioactive molecules and in structure-activity relationship (SAR) studies. vulcanchem.com For example, the introduction of different substituents on the diazepane ring can significantly influence the compound's biological activity. ontosight.ai

The table below summarizes some of the research findings on this compound and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B1224613 1,4-Diazepan-5-one CAS No. 34376-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPLBCQXWDBQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371954
Record name 1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34376-54-0
Record name 1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diazepan-5-one
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Synthetic Methodologies for 1,4 Diazepan 5 One and Its Derivatives

General Synthetic Strategies for Seven-Membered Heterocycles

The construction of the seven-membered diazepane ring system benefits from a range of modern synthetic techniques. Prominent among these are transition metal-catalyzed reactions, cycloaddition and annulation processes, cascade reactions, C-H functionalization, and radical-mediated cyclizations. researchgate.net

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, making it highly applicable to the synthesis of cyclic compounds. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of benzodiazepines and their saturated analogues. preprints.org

A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. mdpi.comresearchgate.netacs.org This method allows for the synthesis of gem-disubstituted diazepanones with high yields and enantioselectivity. mdpi.comresearchgate.net The success of this reaction often depends on the choice of a suitable protecting group on the lactam nitrogen and the use of nonpolar solvents to achieve high enantioselectivity. researchgate.net

Rhodium catalysis has also been employed, for instance, in the one-pot regioselective C–H activation and intramolecular amidation of 7-phenylindoles with diazomalonates to construct fused seven-membered azepino[3,2,1-hi]indoles. sioc-journal.cn Furthermore, palladium-catalyzed intramolecular amination of N-allyl-anthranilamides has been reported to yield 1,4-benzodiazepin-5-ones through a regioselective 7-exo-dig cyclization. unimi.it

Table 1: Examples of Transition Metal-Catalyzed Reactions for Seven-Membered Heterocycles

Catalyst SystemReaction TypeSubstrateProductYieldeeReference
Pd₂(dba)₃, (S)-tBu-PPhosAsymmetric Allylic Alkylation1,4-Diazepan-5-one derivativegem-Disubstituted this compoundUp to >99%Up to 95% mdpi.comresearchgate.net
[Cp*RhCl₂]₂, AgOAc, DBUC-H Activation/Amidation7-Phenylindole and diazomalonateAzepino[3,2,1-hi]indoleHighN/A sioc-journal.cn
Pd(OAc)₂Intramolecular AminationTosylated N-allyl-anthranilamide1,4-Benzodiazepin-5-one-N/A unimi.it
Pd/CCarboamination2-Amino-benzamide derivative and aryl halide(E)-2-Arylmethylidene-1,4-benzodiazepin-5-one-N/A unimi.it

Note: 'ee' stands for enantiomeric excess. 'N/A' indicates data not available in the cited source.

Cycloaddition reactions provide a direct and efficient pathway to seven-membered ring systems. chinesechemsoc.org Among the most utilized are [5+2] and [4+3] cycloadditions. chinesechemsoc.org For the synthesis of 1,4-diazepines, a rhodium-catalyzed multicomponent [5+2] cycloaddition between pyridines and 1-sulfonyl-1,2,3-triazoles has been developed, which proceeds through the formation of stable azomethine ylides. rsc.org

Another strategy involves a [3+ + 2]-cycloaddition/rearrangement sequence. For example, the reaction of 4-acetoxy-4-azo-1,2,3,4-tetrahydroquinolines with nitriles in the presence of aluminum chloride generates tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines. clockss.org This transformation occurs via an initial cycloaddition followed by a ring-expansion rearrangement. clockss.org Annulation reactions, such as the electrooxidative dehydrogenative [4+2] annulation of indole (B1671886) derivatives, have also been used to construct fused heterocyclic systems. researchgate.net

Cascade reactions, where multiple bonds are formed in a single operation, offer an atom-economical and efficient approach to complex molecules. Several cascade strategies have been applied to the synthesis of seven-membered nitrogen heterocycles. researchgate.netCurrent time information in Bangalore, IN.

The Ugi four-component reaction (Ugi-4CR), a powerful tool for generating peptide-like structures, can be employed in a cascade sequence. researchgate.net Seven-membered nitrogen heterocycles can be synthesized through an Ugi reaction followed by one or two subsequent cyclization steps. researchgate.net Another example is the one-pot, two-step cascade synthesis of quinazolinotriazolobenzodiazepines, which involves an initial iodine-catalyzed condensation to form a quinazolinone, followed by an intramolecular 1,3-dipolar cycloaddition. mdpi.com More complex four- and five-molecule cascade reactions have been developed for the one-pot synthesis of spiro[benzo[b] researchgate.netsioc-journal.cndiazepine] derivatives under catalyst- and solvent-free conditions. researchgate.net Recently, a photocatalyzed cascade reaction of α-acetoxy aryl ketones with o-indoloanilines has been reported for the synthesis of indole-fused benzodiazepines. Current time information in Bangalore, IN.

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for elaborating molecular scaffolds, avoiding the need for pre-functionalized starting materials. sioc-journal.cn This approach has been successfully applied to the synthesis and modification of benzodiazepines. rsc.org

Late-stage C-H activation has been used to synthesize libraries of ortho-arylated 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. rsc.org These reactions can be mediated by palladium catalysts, often under microwave irradiation, or through visible-light photoredox catalysis using aryldiazonium salts. rsc.org Intramolecular direct C-H arylation is another powerful method, such as the palladium-catalyzed synthesis of tricyclic benzoimidazodiazepine derivatives. unimi.it Rhodium catalysis has also proven effective for C-H activation/cyclization strategies to build fused seven-membered rings. sioc-journal.cn

Radical reactions offer a powerful alternative for constructing cyclic systems, often under mild conditions with high functional group tolerance. unimi.it Radical-mediated tandem cyclizations, in particular, have been developed for the synthesis of seven-membered nitrogen and oxygen heterocycles. unimi.it These strategies are valuable because the formation of medium-sized rings through direct cyclization is often challenging. mdpi.com

One approach involves the silver-assisted radical cascade cyclization of dienes with a trifluoromethylthiolating agent (AgSCF₃) to access SCF₃-containing medium-sized heterocycles. researchgate.net Another strategy is atom-transfer radical cyclization (ATRC), which can be catalyzed by copper complexes. rsc.org For instance, the ATRC of N-allyl-haloacetamides can produce functionalized γ-lactams, which are precursors to other heterocycles. preprints.org A 7-endo selective aryl radical cyclization onto enamides has also been reported, leading to the formation of 3-benzazepines, demonstrating that the regioselectivity (exo vs. endo) can be controlled by the substrate structure. acs.org

C-H Functionalization.

Specific Routes to this compound

Beyond general strategies, several specific methods have been reported for the direct synthesis of the this compound core and its derivatives.

One of the classic and most direct methods is the Schmidt rearrangement. For example, 1-benzyl-1,4-diazepan-5-one (B1267611) can be synthesized from 1-benzyl-piperidin-4-one by treating it with sodium azide (B81097) in the presence of sulfuric acid. This reaction has also been applied in a 'one-pot' synthesis of 2,7-diaryl- researchgate.netsioc-journal.cn-diazepan-5-ones from the corresponding 2,6-diaryl-piperidin-4-ones using a heterogeneous catalyst under microwave irradiation.

Other common synthetic approaches include nucleophilic substitution and reductive amination. sioc-journal.cnunimi.it The synthesis of 4-(substituted-benzyl)-1,4-diazepan-5-one can be achieved by reacting a this compound precursor with a benzyl (B1604629) halide under basic conditions (alkylation) or by the condensation of a suitable diazepane with a benzaldehyde (B42025) followed by reduction of the resulting imine (reductive amination). sioc-journal.cnunimi.it

The synthesis of protected 1,4-diazepan-5-ones is also well-established. For instance, 1-Cbz- researchgate.netsioc-journal.cndiazepan-5-one, a useful intermediate, can be prepared from the corresponding Cbz-protected diazepane.

Table 2: Specific Synthetic Routes to this compound Derivatives

Reaction TypeStarting Material(s)ProductKey Reagents/ConditionsReference
Schmidt Rearrangement1-Benzyl-piperidin-4-one1-Benzyl-1,4-diazepan-5-oneH₂SO₄, NaN₃
Schmidt Rearrangement2,6-Diaryl-piperidin-4-one2,7-Diaryl- researchgate.netsioc-journal.cn-diazepan-5-oneNH₂OH·HCl, NaHSO₄·Al₂O₃, Microwave
AlkylationThis compound precursor, 2-fluorobenzyl halide4-(2-Fluorobenzyl)-1,4-diazepan-5-oneBasic conditions sioc-journal.cn
Reductive AminationDiazepane precursor, 4-fluorobenzaldehyde4-(4-Fluorobenzyl)-1,4-diazepan-5-oneNaBH₃CN, pH 5-6 unimi.it
Mannich-type CyclizationBoc-α-amino acid derivative, 3-hydroxyanthranilic acid, indole2-Indolyl-1,4-benzodiazepin-5-oneDEPC mdpi.com

Schmidt Rearrangement of Piperidin-4-ones

A well-established method for the synthesis of 1,4-diazepan-5-ones involves the Schmidt rearrangement of corresponding piperidin-4-one precursors. ingentaconnect.comnih.gov This reaction typically utilizes hydrazoic acid (generated in situ from sodium azide and a strong acid) to induce a ring expansion of the cyclic ketone, thereby forming the seven-membered lactam. ingentaconnect.comnih.gov The Schmidt rearrangement has been demonstrated to be an effective route for producing various substituted diazepan-5-ones. nih.gov

For instance, the reaction of t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one hydrochloride with sodium azide in concentrated sulfuric acid yields t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one. nih.gov However, traditional methods employing corrosive reagents like concentrated sulfuric acid and polyphosphoric acid often suffer from drawbacks such as long reaction times, low yields, and laborious work-up procedures. researchgate.net In cases of unsymmetrically substituted piperidin-4-ones, the rearrangement can lead to a mixture of regioisomeric products, which may require separation. google.com

Interestingly, a study on the denitrosation of N-nitroso-2,6-diarylpiperidin-4-ones using hydrazoic acid revealed that an excess of the reagent leads to a denitrosation followed by a Schmidt rearrangement, exclusively forming the corresponding this compound. ingentaconnect.com

Microwave-Assisted, Solvent-Free Conditions

To address the limitations of classical Schmidt rearrangement conditions, microwave-assisted, solvent-free methods have been developed. These "green chemistry" approaches offer significant advantages, including drastically reduced reaction times, higher yields, and simpler work-up procedures. researchgate.netbspublications.net Microwave irradiation provides rapid and efficient heating, often leading to cleaner reactions with fewer byproducts. rsc.orgrsc.org

One notable example is the conversion of 2,6-diphenylpiperidin-4-ones to 3-alkyl-2,7-diaryl- unimi.itvulcanchem.com-diazepan-5-ones. researchgate.net This transformation can be effectively carried out under microwave irradiation in solvent-free conditions, showcasing the efficiency of this technology in organic synthesis. researchgate.netrsc.org The use of microwave-assisted synthesis aligns with the principles of green chemistry by minimizing solvent waste and energy consumption. bspublications.net

Catalytic Approaches (e.g., NaHSO4.Al2O3)

The development of heterogeneous catalysts has further refined the synthesis of 1,4-diazepan-5-ones from piperidin-4-ones. Catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO4.SiO2) and alumina-supported sodium hydrogen sulfate (NaHSO4.Al2O3) have been employed to facilitate this transformation under milder and more environmentally friendly conditions. researchgate.netresearchgate.netwright.edu

Table 1: Comparison of Synthetic Conditions for Schmidt Rearrangement

Method Reagents/Catalyst Conditions Reaction Time Yield Reference
Classical NaN3, conc. H2SO4 Conventional heating Hours Low to moderate researchgate.net
Microwave-Assisted NaN3, solid support Solvent-free, microwave Minutes High researchgate.net
Catalytic NaHSO4.SiO2 Solvent-free, microwave 2-3 min Quantitative researchgate.net
Catalytic NaHSO4.Al2O3 Solvent-free, microwave 1.5-15 min Good researchgate.netwright.edu

Intramolecular Reductive Amination for Diazepanone Ring Formation

Intramolecular reductive amination presents an alternative and powerful strategy for the construction of the this compound ring system. This method typically involves the cyclization of a linear amino-ketone precursor, where the formation of an intermediate imine or enamine is followed by reduction to yield the saturated heterocyclic ring.

An enzymatic approach utilizing imine reductases (IREDs) has been successfully developed for the asymmetric synthesis of chiral 1,4-diazepanes. researchgate.netacs.org This biocatalytic method offers high enantioselectivity for the formation of both (R)- and (S)-enantiomers of substituted 1,4-diazepanes through the intramolecular reductive amination of the corresponding aminoketones. researchgate.netacs.org This green and efficient route avoids the use of expensive and toxic transition metal catalysts. researchgate.net

Another variation involves the Leuckart-Wallach reaction, a one-pot reductive amination method, which has been adapted for the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-5-ones with high efficiency. researchgate.net

Tandem N-Iminium Ion Cyclization–Nucleophilic Addition

A sophisticated and versatile methodology for constructing fused 1,4-diazepanone systems involves a tandem N-iminium ion cyclization–nucleophilic addition sequence. conicet.gov.arconicet.gov.ar This powerful strategy allows for the synthesis of complex, three-dimensional molecular architectures, including those with fused 1,4-diazepanones incorporated into peptide backbones. conicet.gov.ar The process is typically initiated by the acid-mediated formation of a cyclic N-acyliminium ion from a protected N-oxoalkyl-derivatized peptide. This is followed by an intramolecular nucleophilic attack to form the fused ring system. conicet.gov.armdpi.com

Solid-Phase Synthesis Applications

The tandem N-iminium ion cyclization–nucleophilic addition has been effectively implemented in solid-phase synthesis (SPS). conicet.gov.arconicet.gov.ar SPS offers advantages in terms of ease of purification and the potential for creating libraries of compounds for high-throughput screening. conicet.gov.ar In this context, protected N-oxoalkyl-derivatized peptides are assembled on a solid support. Subsequent treatment with acid triggers the deprotection and cyclization cascade, leading to the formation of fused 1,4-diazepanones which are then cleaved from the resin. conicet.gov.arconicet.gov.ar This approach has been utilized to create conformational constraints in peptides by incorporating the rigid diazepanone ring system. conicet.gov.ar

Structural Requirements for Cyclization and Ring Size Specificity

The success and outcome of the tandem N-iminium ion cyclization are highly dependent on the structure of the linear precursor. Studies have shown that the length of the tether connecting the aldehyde (or its precursor) and the amide nitrogen is crucial for determining the size of the resulting fused ring. conicet.gov.ar

For the formation of a fused seven-membered this compound ring system, N-(3-oxo-propyl)-derivatives have been shown to be effective precursors. conicet.gov.ar In contrast, N-(2-oxo-ethyl)-derivatives tend to favor the formation of a single, non-fused 1,4-diazepin-5-one. conicet.gov.ar The direction of the cyclization, either towards the N-terminus ("westbound") or the C-terminus ("eastbound") of a peptide chain, also influences the final product. conicet.gov.armdpi.com The formation of the seven-membered iminium ion intermediate is a key step, and its subsequent intramolecular reaction leads to the desired fused bicyclic structure. conicet.gov.armdpi.com

Table 2: Precursor Structure and Cyclization Outcome

Precursor Type Cyclization Direction Product Reference
N-(2-oxo-ethyl)-derivative - Single 1,4-diazepin-5-one conicet.gov.ar
N-(3-oxo-propyl)-derivative Westbound Fused seven-membered ring conicet.gov.ar

Ring Expansion Strategies from Precursors

A key method for synthesizing the this compound core is through ring expansion reactions of smaller heterocyclic precursors.

The Schmidt rearrangement is a notable example of this strategy. This reaction can be used to convert N-alkyl-4-piperidones into N1-alkyl-1,4-diazepin-5-ones. researchgate.net The process involves treating the N-alkyl-4-piperidone with hydrazoic acid. researchgate.net For instance, the reaction of 4-piperidone (B1582916) with alkyl bromides yields the corresponding N-alkyl-4-piperidones, which then undergo the Schmidt reaction to produce the desired N1-alkyl-1,4-diazepin-5-ones in good yields. researchgate.net A specific application of this is the synthesis of 1-benzyl-1,4-diazepan-5-one from 1-benzyl-piperidin-4-one using sodium azide and sulfuric acid. nih.gov

Interestingly, the Schmidt rearrangement of N-nitroso-2,6-diarylpiperidin-4-ones can lead to denitrosation followed by rearrangement to form 1,4-diazepan-5-ones. ingentaconnect.com For example, the reaction of N-nitroso-3,3-dimethyl-2, 6-diphenylpiperidin-4-one with hydrazoic acid resulted in 3,3-dimethyl-2,7-diphenyl-1,4-diazepan-5-one instead of the expected N-nitroso derivative. ingentaconnect.com

Another approach involves the ring expansion of aziridines . Alkoxycarbonylketenes, generated from alkyl 2-diazo-3-oxoalkanoates, can react with aziridines in an electrophilic ring expansion to produce 2-(oxazolin-2-yl)alkanoates. beilstein-journals.org While not directly yielding a this compound, this demonstrates the principle of expanding a three-membered ring to a five-membered one, a strategy that could be adapted. More relevantly, ring expansions of aziridines have been used to synthesize various larger N-heterocycles like dehydropiperidines. springernature.comnih.gov

Cyclopropane (B1198618) precursors also offer a pathway for ring expansion. Donor-acceptor cyclopropanes can undergo a DBU-mediated ring expansion to form highly functionalized furans. rsc.org While this specific example leads to a furan, the underlying principle of ring-opening and annulation of a cyclopropane ring is a versatile strategy in heterocyclic synthesis. nih.govsioc-journal.cn

Synthesis of Fused 1,4-Diazepanone Peptidomimetics

Fused 1,4-diazepanone structures are of significant interest as they act as conformational constraints in peptidomimetics, which are designed to mimic the secondary structures of proteins like β-turns. nih.gov

A prominent method for their synthesis is through a tandem N-acyliminium ion cyclization-nucleophilic addition reaction on a solid phase. nd.eduacs.orgconicet.gov.ar This strategy involves protected N-oxoalkyl-derivatized peptides that undergo an acid-mediated cyclization. conicet.gov.ar Specifically, N-(3-Oxo-propyl)-derivatives have been shown to successfully form the target fused seven-membered ring system. conicet.gov.ar The process creates a new stereogenic center at the fusion carbon. conicet.gov.ar The use of a nosyl (Ns) group as a sulfonamide derivative of the internal amino acid nucleophile has been found to be effective in these syntheses. conicet.gov.ar This methodology has been applied to create various fused bicyclic lactam architectures. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1,4-diazepan-5-ones allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Diaryl-substituted 1,4-diazepan-5-ones are a significant subclass. A convenient one-pot synthesis method involves the reaction of 2,6-diaryl-piperidin-4-ones with hydroxylamine (B1172632) hydrochloride, catalyzed by NaHSO₄·Al₂O₃ under microwave irradiation in solvent-free conditions. tandfonline.com This "green chemistry" approach allows for the recovery and reuse of the catalyst. tandfonline.com

The Schmidt rearrangement is also employed for synthesizing r-2,c-7-diaryl-1,4-diazepan-5-ones. researchgate.net Furthermore, the crystal structures of several 2,7-diphenyl-1,4-diazepan-5-one derivatives have been determined, revealing that the seven-membered diazepine (B8756704) ring can adopt chair or boat conformations depending on the substitution. nih.govresearchgate.net

Various substituents can be introduced at the nitrogen atoms of the this compound ring to modulate its properties.

N-nitroso derivatives : These can be synthesized by treating the parent this compound with sodium nitrite (B80452) in the presence of an acid. nih.govresearchgate.net For example, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one was prepared from its non-nitrosated precursor using sodium nitrite and hydrochloric acid. nih.gov Conformational analysis of these nitroso compounds often reveals the presence of rotational isomers (syn and anti). researchgate.net It has been noted that N-nitrosation can influence the ring conformation, sometimes favoring a boat or flattened boat conformation. nih.govresearchgate.net

N-benzyl derivatives : These can be synthesized through two main routes: benzylation of a pre-formed 2,7-diaryl-1,4-diazepan-5-one or by performing a Schmidt rearrangement on an N-benzyl-2,6-diphenylpiperidin-4-one. researchgate.net The synthesis of 1-benzyl-1,4-diazepan-5-one has been achieved via the Schmidt rearrangement of 1-benzyl-piperidin-4-one. nih.gov

N-tosyl derivatives : The tosyl group is often used as a protecting group or to influence the reactivity of the molecule. For instance, tosylated N-allyl-anthranilamides undergo intramolecular amination catalyzed by a Pd(II) species to yield 1,4-benzodiazepin-5-ones. mdpi.comunimi.it The presence of the tosyl group on the amino group was found to be crucial for this specific 7-exo-dig cyclization to proceed regioselectively. mdpi.comunimi.it

Conformational Analysis and Stereochemistry

Conformational Preferences of the Seven-Membered Ring System

The 1,4-diazepan-5-one ring can adopt several conformations to minimize steric and torsional strain. The most prevalent of these are the chair and boat forms, along with various distorted and alternate conformations.

Chair Conformation

The chair conformation is a frequently observed and often preferred conformation for the this compound ring system in both solid-state and solution. nih.govresearchgate.netresearchgate.netiucr.orgiucr.orgnih.govresearchgate.net In this arrangement, the ring puckers in a manner that resembles the chair conformation of cyclohexane. For instance, in the crystal structure of 1-benzyl-1,4-diazepan-5-one (B1267611), the seven-membered ring adopts a chair-like conformation where atoms C1, C2, C3, and C4 form a planar seat. nih.gov Similarly, studies on various substituted r-2,c-7-diaryl-1,4-diazepan-5-ones have shown a preference for a chair conformation, often with bulky substituents occupying equatorial positions to minimize steric hindrance. researchgate.netiucr.orgnih.gov The stability of the chair form is attributed to the staggering of substituents on adjacent atoms, which reduces torsional strain. In some derivatives, such as c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, the diazepine (B8756704) ring adopts a distorted chair conformation. nih.goviucr.org

Boat Conformation

While the chair form is common, the boat conformation is also a significant contributor to the conformational landscape of this compound derivatives. researchgate.net The boat conformation can be adopted to accommodate specific substitution patterns or intermolecular interactions. For example, the introduction of a nitroso group at the N1 position in t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one was found to favor a boat conformation over the chair form observed in the parent compound. researchgate.netnih.gov In solution, some N-substituted derivatives, such as N-formyl and N-ethoxycarbonyl compounds, exist in equilibrium between flattened boat conformations. researchgate.net The flexibility of the diazepane ring allows for interconversion between chair and boat forms, with the energy barrier between them being influenced by the nature and position of substituents.

Distorted and Alternate Chair Conformations

Beyond the classical chair and boat forms, the this compound ring can exhibit distorted and alternate chair conformations. researchgate.netnih.goviucr.orgoalib.com These non-standard conformations arise from the interplay of various steric and electronic effects within the molecule. For instance, NMR studies have revealed that some N-nitroso derivatives exist in an equilibrium between alternate chair conformations where phenyl groups are in diaxial positions, a stereochemically novel finding. researchgate.net Similarly, the presence of bulky substituents can lead to twist-boat conformations, as seen in certain N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones. researchgate.netresearchgate.net The existence of these distorted and alternate conformations highlights the dynamic nature of the seven-membered ring and its ability to adapt to different chemical environments.

Rotational Isomerism (Syn and Anti Rotamers) of N-Substituted Derivatives

N-substituted derivatives of this compound can exhibit rotational isomerism, also known as atropisomerism, due to hindered rotation around the N-C(O) amide bond or the N-N bond in the case of N-nitroso compounds. This restricted rotation gives rise to distinct syn and anti rotamers that can be observed and characterized by NMR spectroscopy. researchgate.net The energy barrier to this rotation is influenced by the steric bulk of the N-substituent and the substituents on the diazepane ring. For N-nitroso derivatives of 2,7-diaryl-1,4-diazepan-5-ones, both syn and anti rotamers have been identified at room temperature. researchgate.net These rotamers often exhibit different conformational preferences for the seven-membered ring. For instance, in solution, the syn and anti rotamers of some nitroso compounds exist in an equilibrium between flattened boat conformations. researchgate.net

Impact of Substituents on Ring Conformation and Flexibility

Substituents on the this compound ring have a profound impact on its conformation and flexibility. The size, electronics, and position of substituents can dictate the preferred conformation and the energy barriers for conformational interconversions.

Bulky substituents generally favor equatorial positions in the chair conformation to avoid steric clashes. researchgate.netiucr.orgnih.gov For example, diaryl-substituted derivatives often adopt a chair conformation with the aryl groups in equatorial orientations. researchgate.net However, as seen with some N-nitroso compounds, substituents can also stabilize alternate conformations like the boat or twist-boat forms. researchgate.netresearchgate.netresearchgate.netnih.gov

The introduction of an N-substituent, such as a benzyl (B1604629) or nitroso group, can significantly alter the conformational landscape. N-benzylation has been shown to lead to both chair and twist-boat conformations depending on the other substituents present. researchgate.netresearchgate.net The electronic nature of substituents also plays a role; for example, the electron-withdrawing nature of a 2-fluorobenzyl group can influence the electron density at the nitrogen atom and affect intramolecular interactions, thereby impacting conformational preferences. vulcanchem.com

The following table summarizes the observed conformational preferences for various substituted this compound derivatives based on crystallographic and spectroscopic data.

Compound/DerivativeSubstituentsObserved Conformation(s)Method of Observation
1-Benzyl-1,4-diazepan-5-one 1-BenzylChair-likeX-ray Crystallography
r-2,c-7-Diaryl-1,4-diazepan-5-ones 2,7-DiarylChair with equatorial aryl groupsNMR Spectroscopy
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one 2,7-bis(4-chlorophenyl), 3,3-dimethylChair with equatorial chlorophenyl groupsX-ray Crystallography
t-3, t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one 2,7-Diphenyl, 3,6-dimethylChairX-ray Crystallography
t-3, t-6-Dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one 1-Nitroso, 2,7-diphenyl, 3,6-dimethylBoatX-ray Crystallography
N-Nitroso-2,7-diaryl-1,4-diazepan-5-ones 1-Nitroso, 2,7-diarylEquilibrium between alternate chair and flattened boatNMR Spectroscopy
N-Benzyl-2,7-diphenyl-1,4-diazepan-5-ones 1-Benzyl, 2,7-diphenylChair or Twist-boatNMR Spectroscopy & X-ray Crystallography

Stereochemical Assignments in Complex Diazepanone Systems (e.g., Liposidomycins)

The determination of stereochemistry in complex natural products containing a this compound core, such as the liposidomycin family of antibiotics, presents a significant chemical challenge. Liposidomycins are potent inhibitors of bacterial peptidoglycan synthesis and feature a complex structure that includes a nucleoside, a ribofuranoside, a lipid moiety, and a highly substituted diazepanone ring. acs.orgnih.gov The intricate nature of this diazepanone unit, with multiple stereogenic centers, long thwarted the complete stereochemical elucidation of the molecule.

Initial structural studies on liposidomycin B, a representative member of the family, successfully determined many aspects of its structure but left the absolute configuration of three stereocenters within the diazepanone ring unassigned: C-6', C-2''', and C-3'''. nih.govfigshare.com Resolving this ambiguity required a multifaceted approach combining chemical synthesis, advanced spectroscopic analysis, and computational modeling.

Research Findings from Model Systems

To decipher the complex stereochemistry, researchers undertook the synthesis of model diazepanone compounds. acs.orgresearchgate.net This strategy involved creating simpler, more accessible versions of the diazepanone ring found in the natural product. An intramolecular reductive amination reaction was a key strategy used to prepare these model systems. acs.orgfigshare.com By comparing the conformational and configurational properties of these synthetic models to a degradation product of natural liposidomycin, crucial stereochemical insights were gained. acs.orgtandfonline.com

The analysis relied heavily on a combination of techniques:

NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, was instrumental. acs.orgtandfonline.com NOE data provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the seven-membered ring. semanticscholar.org Analysis of proton-proton coupling constants (J-values) also offered insights into the dihedral angles between adjacent protons, further defining the ring's conformation. semanticscholar.orghw.ac.uk

X-ray Crystallography: For model compounds that could be crystallized, X-ray diffraction provided unambiguous proof of their three-dimensional structure and relative stereochemistry. acs.orgresearchgate.net

Molecular Modeling: Computational methods were used to calculate the energies of different possible conformations and diastereomers, helping to identify the most stable arrangements and to correlate them with the experimental NMR data. acs.orgresearchgate.net

Through a meticulous comparison of a key synthetic model compound (designated as compound 40 in the research) and its diastereomers with the natural liposidomycin degradation product (compound 43 ), a close match in both configuration and conformation was identified. acs.org This comparative analysis allowed for the assignment of the relative stereochemistry of the three chiral centers in the diazepanone ring of liposidomycins as being either all-(R) or all-(S). acs.orgfigshare.comresearchgate.net

Table 3.5.1: Key NMR Data for Stereochemical Assignment of a Model Diazepanone

The following table presents representative NMR data used to compare model compounds with natural product degradation fragments. The difference in Nuclear Overhauser Effect (NOE) signals is particularly critical for establishing spatial relationships between protons and, consequently, the relative stereochemistry.

Proton SignalInteraction ProtonObserved NOE Enhancement (%)Implied Proximity
H-7H-24.5Axial-Axial
H-7H-57.7Axial-Equatorial
H-7H-64.8Axial-Axial
H-2H-53.2Equatorial-Equatorial

Data adapted from studies on ribosyl-diazepanone derivatives, precursors to the liposidomycin subunit. semanticscholar.org This data supports a specific chair-like conformation of the diazepine ring.

Final Absolute Stereochemistry

While the work with model systems successfully established the relative stereochemistry, the final determination of the absolute stereochemistry required a different approach. This was ultimately achieved through the total synthesis of a key degradation product of liposidomycin, specifically the diazepanone nucleoside subunit. nih.gov The synthesis, starting from D-glucose, a molecule of known absolute configuration, unequivocally established the stereochemistry of the liposidomycin core. By incorporating the previously determined relative stereochemistry of the diazepanone ring, the absolute configuration of the stereocenters in liposidomycins was assigned as 5'S, 6'S, 2'''S, and 3'''S. nih.gov

This comprehensive body of work, integrating synthetic chemistry with detailed spectroscopic and computational analysis, showcases a powerful strategy for assigning the stereochemistry of complex, flexible heterocyclic systems like the this compound ring in natural products.

Advanced Characterization Techniques and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction studies on various 1,4-diazepan-5-one derivatives have elucidated the preferred conformations of the seven-membered diazepine (B8756704) ring. The conformation is often influenced by the nature and position of substituents on the ring.

For instance, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reveals that the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.goviucr.org In this structure, the 4-chlorophenyl substituents are found to occupy equatorial orientations. nih.goviucr.org Similarly, the derivative t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) also shows a chair conformation for the diazepine ring system. researchgate.netnih.gov However, substitution can significantly alter the ring's conformation; the nitroso derivative, t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2), adopts a boat conformation. researchgate.netnih.gov

These structural studies provide fundamental data on the solid-state geometry of these molecules.

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound NameMolecular FormulaCrystal SystemSpace GroupRing Conformation
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneC₁₉H₂₀Cl₂N₂OMonoclinicP2₁/nChair iucr.orgiucr.org
t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)C₂₃H₂₄N₂OMonoclinicP2₁/cChair researchgate.netnih.gov
t-3,t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)C₂₃H₂₃N₃O₂TriclinicP-1Boat researchgate.netnih.gov

Hydrogen bonds play a crucial role in stabilizing the crystal packing of this compound derivatives. Both intermolecular N-H···O and C-H···O interactions are commonly observed.

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, molecules form dimers through intermolecular N-H···O hydrogen bonds, creating a distinct R²₂(8) graph-set motif. nih.goviucr.orgresearchgate.net The crystal packing is further reinforced by C-H···O hydrogen bonds. nih.govresearchgate.net Hirshfeld surface analysis for this compound quantified the contributions of various intermolecular contacts to the crystal packing, with H···O/O···H interactions accounting for 8.7% of the total contacts. nih.govnih.gov

Dihedral and torsion angles derived from X-ray data provide quantitative measures of molecular conformation, including the puckering of the diazepine ring and the orientation of its substituents.

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, detailed dihedral angle analysis confirms the chair conformation and the spatial relationship between the rings. iucr.orgnih.gov The dihedral angle between the two 4-chlorophenyl rings is 63.0 (4)°. nih.goviucr.org The angles between the plane of the diazepane ring (defined by atoms C2/C3/C6/C7) and the two planar chlorophenyl rings are 88.1 (1)° and 82.7 (3)°. iucr.orgiucr.org

Specific torsion angles further define the substituent orientations. For example, the torsion angles N4—C3—C2—C21 of -166.89 (13)° and C5—C6—C7—C71B of 163.1 (4)° indicate that the 4-chlorophenyl groups at C2 and C7 occupy equatorial positions. iucr.orgnih.gov The orientation of the methyl groups at C3 is also defined, with one in an axial position (N1—C2—C3—C31 = -52.76 (19)°) and the other in an equatorial position (N1—C2—C3—C32 = -174.79 (15)°). iucr.orgnih.gov

Table 2: Selected Dihedral and Torsion Angles for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Atoms InvolvedAngle (°)DescriptionReference
Benzene (B151609) Ring vs. Benzene Ring63.0 (4)Inter-ring orientation nih.goviucr.org
Diazepam Ring vs. Phenyl Ring 188.1 (1)Ring-substituent orientation iucr.orgiucr.org
Diazepam Ring vs. Phenyl Ring 282.7 (3)Ring-substituent orientation iucr.orgiucr.org
N4—C3—C2—C21-166.89 (13)Equatorial phenyl at C2 iucr.orgnih.gov
N1—C2—C3—C31-52.76 (19)Axial methyl at C3 iucr.orgnih.gov
N1—C2—C3—C32-174.79 (15)Equatorial methyl at C3 iucr.orgnih.gov

Positional disorder is a phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. This has been observed in several this compound derivatives.

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the 4-chlorophenyl ring attached to the C7 position is disordered over two distinct positions. iucr.orgiucr.org The refined site occupancy factors for the major and minor components are 0.520 (16) and 0.480 (16), respectively, with an interplanar angle of 12.2 (4)° between the two orientations. iucr.orgnih.gov

Disorder has also been identified in the nitroso derivative t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2). researchgate.netnih.gov In this case, the oxygen atom of the nitroso group is disordered over two positions, with refined occupancies of 0.792 (7) for the major position and 0.208 (7) for the minor one. researchgate.netnih.govnih.gov

Dihedral Angle Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. One-dimensional NMR experiments provide foundational information about the chemical environment of individual atoms.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT-135), are routinely used for the structural and stereochemical investigation of this compound analogues. researchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. emerypharma.com

DEPT-135: This experiment is used to differentiate between carbon atoms based on the number of attached protons. emerypharma.commagritek.com In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons (those with no attached protons) are not observed. emerypharma.commagritek.com This technique is highly valuable for unambiguously assigning carbon signals. thieme-connect.de

Together, these 1D NMR experiments are used to conduct conformational analysis of these molecules in solution. researchgate.net By analyzing chemical shifts and coupling constants, researchers can deduce the preferred ring conformation (e.g., chair, boat) and the orientation of substituents, which can then be compared with solid-state data from X-ray crystallography. researchgate.net For some derivatives, such as N-nitroso compounds, NMR analysis can be complex due to the presence of multiple rotamers in solution at room temperature. researchgate.netresearchgate.net

Solution-State Conformational Studies by NMR.

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used for the structural characterization of this compound and its derivatives. researchgate.nettandfonline.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative displays characteristic absorption bands. A very strong absorption band for the amide carbonyl (C=O) stretch is typically observed in the region of 1630–1670 cm⁻¹. tandfonline.comvulcanchem.com Other significant absorptions include the N-H stretching vibration, usually seen as a band between 3200 and 3300 cm⁻¹, and C-H stretching vibrations from alkyl groups, which appear in the 2800–3000 cm⁻¹ range. tandfonline.comvulcanchem.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3300
Alkyl C-H Stretch 2800 - 3000

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, which allows for the determination of its molecular weight. For the parent compound, this compound (C₅H₁₀N₂O), the calculated molecular weight is 114.15 g/mol , and its mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 114. scbt.com For substituted derivatives, the molecular ion peak confirms the successful incorporation of the substituents. tandfonline.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which in turn confirms the elemental composition and molecular formula of the synthesized compound. vulcanchem.com

Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of 1,4-diazepan-5-one derivatives, including their optimized geometry, frontier molecular orbitals, and chemical reactivity. nih.goviucr.org

Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For derivatives of this compound, these calculations are frequently performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set. iucr.orgresearchgate.net

Studies on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one have confirmed through both DFT calculations and experimental X-ray crystallography that the seven-membered diazepine (B8756704) ring predominantly adopts a chair conformation. researchgate.netiucr.org In this conformation, the bulky 4-chlorophenyl substituents at the C2 and C7 positions are found to occupy equatorial orientations to minimize steric hindrance. nih.goviucr.org The geometry of the nitrogen atoms within the ring can vary; for instance, in one studied derivative, the N1 atom exhibits a pyramidal geometry, while the N4 atom is nearly planar. iucr.orgresearchgate.net

A comparison of bond lengths and angles from DFT calculations (gas phase) versus X-ray diffraction (solid phase) shows good agreement, validating the accuracy of the theoretical model. researchgate.net Slight discrepancies are expected, as the theoretical calculations typically model the molecule in isolation, whereas the experimental data reflects the molecule's state within a crystal lattice, subject to intermolecular forces. researchgate.netiucr.org

Table 1: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Geometrical Parameters for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. researchgate.net
ParameterBond/AngleX-ray Value (Å/°)DFT Value (Å/°)
Bond LengthN1—C21.4701.470
C3—N41.4831.479
N4—C51.3441.372
C5—O51.2321.227
Bond AngleO5—C5—N4120.56120.0
O5—C5—C6119.01120.8
Torsion AngleC21—C2—C3—N4-166.89-164.9
N1—C2—C3—C31-52.76-52.2

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and chemical reactivity. iucr.org

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations show that the electron density of the HOMO is primarily located on the diazepanone ring and the phenyl ring at the C7 position. nih.goviucr.org In contrast, the LUMO's electron density is delocalized mainly over the phenyl ring at the C2 position. nih.goviucr.org A large HOMO-LUMO gap, calculated to be 5.6815 eV for this derivative, suggests high kinetic stability and low chemical reactivity. iucr.orgiucr.org

Table 2: Calculated Frontier Molecular Orbital Energies for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.orgiucr.org
ParameterEnergy (eV)
EHOMO-6.4148
ELUMO-0.7333
Energy Gap (ΔE)5.6815

Global reactivity descriptors can be derived from HOMO and LUMO energies to quantify a molecule's chemical behavior. These parameters, including electronegativity (χ), chemical hardness (η), and chemical softness (S), provide a quantitative measure of molecular stability and reactivity. nih.gov

Calculations based on Koopmans' theorem for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one show a high value for chemical hardness (η = 2.8407 eV) and a correspondingly high energy gap. iucr.orgiucr.org This indicates that the molecule is "hard," meaning it is less polarizable and has lower reactivity. iucr.org These descriptors are valuable for predicting how the molecule will behave in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.orgiucr.org
ParameterDefinitionValue (eV)
Ionization Potential (IP)-EHOMO6.4148
Electron Affinity (A)-ELUMO0.7333
Electronegativity (χ)(IP+A)/23.5740
Chemical Hardness (η)(IP-A)/22.8407
Chemical Softness (S)1/(2η)0.1760

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution from a color-coded perspective, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient regions (positive potential, susceptible to nucleophilic attack). iucr.org

For derivatives of this compound, the MEP surface clearly identifies the most reactive sites. iucr.orgijasrm.com In 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the most intense red region is located over the carbonyl oxygen atom (O5), highlighting it as the primary center for electrophilic attack. nih.goviucr.org Conversely, electron-deficient regions are typically found near hydrogen atoms, particularly those bonded to nitrogen (N-H), which represent sites for potential nucleophilic interaction. ijasrm.com

Chemical Reactivity Parameters.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential as inhibitors for various biological targets. researchgate.netnih.govderpharmachemica.com

Docking simulations provide detailed insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. The strength of this binding is often quantified by a docking score, with more negative values indicating a stronger, more favorable interaction. nih.gov

A study involving 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one simulated its interaction with the human estrogen receptor alpha (hERα, PDB ID: 3ERT). nih.gov The results showed a favorable docking score of -8.9 kcal/mol, indicating a strong binding affinity for this protein target. nih.goviucr.org Other studies on different this compound analogs have explored their potential as inhibitors of targets like HIV-1 protease and NS5B RNA polymerase, demonstrating the versatility of this scaffold in medicinal chemistry. researchgate.netresearchgate.net These simulations are crucial for structure-activity relationship (SAR) studies, helping to guide the design of derivatives with improved potency and selectivity. vulcanchem.com

Prediction of Binding Affinities

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For derivatives of this compound, these studies have been instrumental in quantifying their potential as therapeutic agents.

One such study focused on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, which was evaluated for its interaction with the human oestrogen receptor alpha (hERα), specifically the 3ERT protein. iucr.orgnih.gov The molecular docking simulation revealed a strong binding affinity, with a calculated docking score of -8.9 kcal/mol. nih.govnih.govresearchgate.net This favorable binding energy suggests that the compound interacts effectively with the receptor, indicating its potential as a modulator of the oestrogen receptor. nih.govresearchgate.net The docking was performed using tools like the PyRx virtual screening tool, and the results were visualized to analyze the specific interactions between the ligand and the protein's amino acid residues. iucr.orgnih.gov

Table 1: Predicted Binding Affinity for a this compound Derivative

CompoundTarget ProteinDocking Score (kcal/mol)
2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-oneHuman Oestrogen Receptor (3ERT)-8.9

Target Protein Identification

Computational studies are crucial for identifying potential biological targets for novel compounds. For the this compound scaffold, molecular docking has been employed to screen for and validate interactions with specific proteins of therapeutic interest.

Human Oestrogen Receptor (3ERT): Derivatives of this compound have been identified as potential ligands for the human oestrogen receptor. A molecular docking study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the 3ERT protein confirmed a strong interaction. iucr.orgnih.govnih.gov This suggests that the this compound core could serve as a scaffold for developing molecules that target this receptor. iucr.org

NS5B RNA Polymerase: The this compound framework has also been investigated for its potential to inhibit the hepatitis C virus (HCV) NS5B RNA polymerase. researchgate.netnih.gov This enzyme is essential for viral replication. icosagen.com Docking studies were performed with derivatives like t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and its nitroso derivative against the NS5B RNA polymerase (PDB ID: 3CSO). researchgate.net The results indicated that these compounds can bind to the active site of the enzyme, suggesting they could be utilized as potential inhibitors for HCV. researchgate.netnih.govresearchgate.net

Table 2: Identified Protein Targets for this compound Derivatives

Compound ClassIdentified Target ProteinTherapeutic Area
Diphenyl-dimethyl-1,4-diazepan-5-onesNS5B RNA PolymeraseAnti-HCV
Bis(4-chlorophenyl)-dimethyl-1,4-diazepan-5-oneHuman Oestrogen Receptor (3ERT)Hormone-related conditions

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis has been applied to this compound derivatives to understand the forces that govern their crystal packing.

Table 3: Contribution of Intermolecular Interactions from Hirshfeld Surface Analysis for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one

Interaction TypeContribution to Crystal Packing (%)
H···H45.6
Cl···H/H···Cl23.8
H···C/C···H12.6
H···O/O···H8.7
C···Cl/Cl···C7.1

Computational Probing of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are valuable for elucidating the mechanisms of chemical reactions. These tools can be used to simulate reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of how molecules like this compound are formed.

While specific computational studies on the reaction mechanism for the parent this compound are not extensively detailed, related research on similar heterocyclic systems highlights the utility of this approach. For instance, DFT calculations can be used to identify intermediates, such as tetrahedral acylation transition states, in the formation of related diazepane structures. Computational studies on the synthesis of related azabicyclo[x.y.0]alkane systems via Rh-catalyzed cyclohydrocarbonylation have been used to explain the mechanisms and high diastereoselectivity observed in the reactions. acs.org Furthermore, for other annulation reactions forming heterocyclic cores, experimental and computational studies have supported mechanisms involving steps like turnover-limiting, endergonic directed oxypalladation, followed by intramolecular oxidative addition and reductive elimination. researchgate.netresearchgate.net These examples demonstrate the power of computational chemistry to probe complex reaction mechanisms that are relevant to the synthesis of the this compound scaffold.

Pharmacological and Biological Applications of 1,4 Diazepan 5 One Derivatives

General Biological Significance of Diazepines

Diazepines, the broader class of compounds to which 1,4-diazepan-5-ones belong, are seven-membered heterocyclic compounds containing two nitrogen atoms. nih.gov Their structural features have made them a cornerstone in the development of various therapeutic agents. nih.gov The biological significance of diazepine (B8756704) derivatives is vast, with documented activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects. nih.gov These compounds are also explored as potential agents against HIV-1 and HIV-2 viruses and have applications in the field of peptidomimetics. nih.gov

Derivatives of the 1,4-diazepan-5-one scaffold have shown notable antimicrobial properties. nih.govresearchgate.net Research has demonstrated their efficacy against a range of bacterial and fungal pathogens. nih.gov For instance, a series of novel 2,7-diaryl- ontosight.ai-diazepan-5-ones were synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, β-H. streptococcus, V. cholerae, S. typhii, E. coli, K. pneumonia, and Pseudomonas. tandfonline.com These compounds were also tested for antifungal activity against species such as Aspergillus flavus, Aspergillus fumigatus, Mucor, Candida albicans, and Rhizopus. scilit.com

Structure-activity relationship studies on these 2,7-diaryl- ontosight.ai-diazepan-5-ones revealed that certain substitutions on the aryl rings significantly influenced their antimicrobial potency. One particular compound in the series demonstrated strong antibacterial activity against S. aureus, S. typhii, and Pseudomonas. scilit.com The hydrophobic nature of the 1,4-diazepane ring is thought to help in the permeation of the compound through the cell membrane, thereby enhancing its biological activity. researchgate.net

Table 1: Antibacterial Activity of Selected 2,7-diaryl- ontosight.ai-diazepan-5-one Derivatives Data extracted from a study on novel 2,7-diaryl- ontosight.ai-diazepan-5-ones. tandfonline.comscilit.com

CompoundTest OrganismZone of Inhibition (mm)
25 Staphylococcus aureus12
Pseudomonas10
30 Staphylococcus aureus18
S. typhii16
Pseudomonas15
Ciprofloxacin (Standard) Staphylococcus aureus25
Pseudomonas22

The potential of 1,4-diazepine derivatives as antiviral agents has been a significant area of research, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Analogs of 1,4-diazepine nucleosides with protected sugar moieties have been synthesized and investigated as potential inhibitors of HIV-1 and HIV-2. nih.gov Furthermore, in silico molecular docking studies of some N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have suggested that these compounds might exhibit inhibitory activity against HIV-1 protease. researchgate.net The versatile nature of the diazepine scaffold allows for structural modifications that can enhance binding to viral enzymes, making it a promising framework for the development of new antiviral drugs. researchgate.net

The fight against cancer has benefited from the exploration of this compound derivatives, which have shown promising activity against various cancer cell lines. ontosight.ainih.govnih.gov For example, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one has demonstrated efficacy against human breast cancer cells (MCF-7), with studies showing it can enhance apoptosis markers and inhibit cell proliferation. The cytotoxic effects of these compounds are often attributed to their ability to interact with specific molecular targets within cancer cells, leading to the induction of programmed cell death. ontosight.ai Research into diazepanone derivatives has highlighted their potential as lead compounds in the discovery of novel anticancer drugs. ontosight.ai

Table 2: In Vitro Anticancer Activity of a this compound Derivative Data from a study on 4-(4-Fluorobenzyl)-1,4-diazepan-5-one.

CompoundCell LineIC50 (μM)
4-(4-Fluorobenzyl)-1,4-diazepan-5-oneMCF-7 (Breast Cancer)18
Olaparib (Control)MCF-7 (Breast Cancer)57.3

The structural similarity of diazepines to benzodiazepines, a class of drugs widely used for their anticonvulsant properties, has led to the investigation of this compound derivatives for similar activities. ontosight.ai Research has confirmed that these compounds can indeed possess significant anticonvulsant effects. nih.gov For instance, a study on novel 3-diazo derivatives of 7-Chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one showed them to be promising anticonvulsant agents. semanticscholar.org Another study on tetrazolodiazepine derivatives, synthesized from diazepan-5-ones, also reported good anticonvulsant activity when tested using the maximal electroshock method. connectjournals.com These findings underscore the potential of the this compound core in developing new treatments for epilepsy and other seizure disorders.

The anxiolytic and sedative properties of this compound derivatives are also linked to their structural relationship with benzodiazepines. ontosight.aiontosight.ai Benzodiazepines exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which leads to a reduction in neuronal excitability. benzoinfo.commedicalnewstoday.com This mechanism is responsible for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. benzoinfo.com Given the structural parallels, it is proposed that this compound derivatives may act through a similar mechanism to produce calming and sleep-inducing effects. vulcanchem.com

Anticonvulsant Activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided crucial insights for optimizing their therapeutic properties. nih.gov

For instance, in the context of antimicrobial activity, SAR studies on 2,7-diaryl- ontosight.ai-diazepan-5-ones have shown that the nature and position of substituents on the aryl rings are critical. scilit.com The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's potency against different microbial strains.

In the realm of anticonvulsant activity, SAR studies on tetrazolodiazepine derivatives revealed that the introduction of electron-acceptor groups like chlorine, bromine, or nitro groups to the phenyl ring increased the anticonvulsant activity, while electron-donating groups like a methoxy (B1213986) group reduced it. connectjournals.com Specifically, a chloro-substituted derivative showed the highest activity. connectjournals.com

Regarding anticancer activity, research on 4-(4-Fluorobenzyl)-1,4-diazepan-5-one has highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity. The position of the fluorine atom on the benzyl (B1604629) group, for example, can influence the compound's lipophilicity and its binding affinity to molecular targets. vulcanchem.com

Furthermore, SAR studies on a homopiperazine (B121016) analog of haloperidol (B65202) led to an understanding of how structural changes affect binding affinity at dopamine (B1211576) and serotonin (B10506) receptor subtypes, which is crucial for developing new antipsychotic agents. nih.gov These studies often involve bioisosteric replacement strategies to identify new agents with improved potency and selectivity. nih.gov

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the diazepane ring and any attached aryl groups. These modifications can affect the molecule's steric and electronic properties, which in turn dictate its interaction with biological targets. vulcanchem.com

For instance, the presence of a 2-fluorobenzyl group introduces specific electronic and steric effects that can alter the compound's reactivity and binding affinity for receptors. vulcanchem.com The substitution of a fluorine atom with a chlorine atom, or shifting the position of the fluorine from ortho to para, can lead to different electronic distributions and conformational preferences, thereby altering the receptor binding profile. vulcanchem.com

In the context of benzodiazepine-like activity, substitutions on the fused benzene (B151609) ring are critical. Electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), at position 7 generally increase activity, whereas electron-releasing groups decrease it. tsijournals.com Any substitution at positions other than 7 also tends to diminish activity. tsijournals.com On the diazepine ring itself, a methyl group at position 1 can enhance activity, but larger substituents lead to a decrease. tsijournals.com For aryl substituents at other positions, halogens at the 2'-position of a phenyl ring can increase activity, while any substituent at the 4'-position dramatically reduces it. tsijournals.com

The addition of various functional groups like sulfonyl, tosyl, trifluoromethyl, and benzyl groups to the this compound backbone significantly influences the biological activity of the resulting compounds. ontosight.ai For example, the presence of trifluoromethyl groups and a chlorophenyl group in 1-(3,5-bis(trifluoromethyl)benzoyl)-4-(4-chlorophenyl)-1,4-diazepan-5-one contributes to its unique pharmacological properties. ontosight.ai

A study on 4-(4-Fluorobenzyl)-1,4-diazepan-5-one highlighted its potential in cancer treatment, where it was found to inhibit cell proliferation and enhance apoptosis markers in breast cancer cells. This underscores the importance of specific substitutions in directing the therapeutic application of these derivatives.

Table 1: Influence of Structural Modifications on the Biological Activity of this compound Derivatives

Modification Anticipated Effect on Activity Rationale
Shift of 2-F to 4-F position on benzyl group Altered receptor binding profile Different electronic distribution and conformational preferences. vulcanchem.com
Substitution of Fluorine with Chlorine Enhanced lipophilicity and binding Changes in steric and electronic properties affecting target interaction. vulcanchem.com
Conversion of Carbonyl to Thiocarbonyl Modified hydrogen bonding capacity Different electronic properties and bond lengths. vulcanchem.com
Addition of electron-withdrawing group at position 7 Increased activity Favorable electronic influence on receptor binding. tsijournals.com
Addition of a methyl group at position 1 Increased activity Optimal size and electronic effect for the binding pocket. tsijournals.com
Substitution at the 4' position of a C-ring Strongly decreased activity Steric hindrance or unfavorable electronic interactions at the receptor site. tsijournals.com

Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the molecular features essential for the recognition of a ligand by a biological macromolecule. wikipedia.org For this compound derivatives, key pharmacophoric features often include a combination of steric and electronic elements that facilitate optimal interactions with a specific biological target. wikipedia.org

Common pharmacophoric features for this class of compounds include:

Hydrogen Bond Acceptors and Donors: The carbonyl group at the 5-position and the nitrogen atoms within the diazepine ring can act as hydrogen bond acceptors. The NH group at position 1 can serve as a hydrogen bond donor. nih.govresearchgate.net These interactions are crucial for anchoring the ligand within the binding site of a receptor or enzyme. researchgate.net

Hydrophobic/Aromatic Regions: Aryl substituents, such as phenyl or benzyl groups, provide hydrophobic or aromatic regions that can engage in van der Waals or pi-stacking interactions with corresponding nonpolar pockets in the target protein. wikipedia.org The lipophilicity of these groups can be enhanced by substituents like fluorine, potentially improving binding affinity.

Three-Dimensional Arrangement: The seven-membered diazepine ring provides a flexible scaffold that allows the pharmacophoric elements to adopt a specific spatial arrangement necessary for biological activity. The conformational flexibility of the ring is a key feature. vulcanchem.com

In the context of the GABA-A receptor, a well-studied target for related benzodiazepines, the pharmacophore model includes hydrogen bond donating and accepting sites, as well as lipophilic binding sites. wikipedia.org The diazepam binding model, for example, highlights interactions with specific amino acid residues like α1 Tyr209. nih.gov The this compound scaffold can mimic these interactions, with the carbonyl oxygen and ring nitrogens playing key roles.

Conformational Effects on Biological Activity

The seven-membered ring of this compound is conformationally flexible and can adopt various arrangements, such as chair and boat conformations. nih.govresearchgate.net The specific conformation adopted by a derivative can significantly impact its biological activity by influencing how its pharmacophoric features are presented to the biological target.

The conformation of the diazepine ring is also influenced by the substituents attached to it. The steric and electronic properties of these substituents can create preferences for certain conformations to minimize steric strain. For instance, the orientation of a 2-fluorobenzyl substituent relative to the diazepane ring is a critical three-dimensional feature that can be elucidated through X-ray crystallography. vulcanchem.com The specific stereochemistry of substituents, as seen in compounds like (4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-1,3-diisopropenyl- ontosight.aivulcanchem.comdiazepan-2-one, is crucial for its biological activity. ontosight.ai

Furthermore, the diazepine ring's conformation can be affected by intramolecular interactions. The conformation of the diazepine ring can be influenced by the substituent at the N-4 position, potentially through intramolecular interactions. vulcanchem.com Ultimately, the ability of the this compound ring to adopt a conformation that complements the binding site of a biological target is a key determinant of its pharmacological effect.

This compound as a Scaffold in Medicinal Chemistry

The this compound framework is a valuable scaffold in medicinal chemistry due to its versatile structure and proven biological relevance. nih.govresearchgate.net This seven-membered heterocyclic ring system is a core component in the design of a wide array of therapeutic agents. nih.govresearchgate.net Its utility stems from the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of pharmacological properties. ontosight.ai The diazepane core provides a flexible yet constrained backbone that can be used to orient functional groups in a specific three-dimensional arrangement to interact with biological targets. vulcanchem.com

Design of Novel Therapeutic Agents

The this compound scaffold has been instrumental in the design of novel therapeutic agents targeting a variety of diseases. nih.govresearchgate.net Its structural similarity to benzodiazepines has prompted its exploration for anxiolytic, anticonvulsant, and muscle relaxant properties. ontosight.aiontosight.ai Beyond these central nervous system applications, derivatives have shown promise in other areas, including as anticancer and anti-HIV agents. nih.govresearchgate.net

The design process often involves modifying the scaffold with various substituents to optimize activity and selectivity for a particular biological target. For example, the introduction of specific functional groups can lead to enzyme inhibitors or receptor binders. ontosight.ai The stereochemistry of these substituents is also a critical factor in determining biological activity. ontosight.ai

Recent research has highlighted the potential of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one in cancer therapy, demonstrating its ability to induce apoptosis in breast cancer cells. This illustrates how the scaffold can be adapted to create agents for diverse therapeutic areas. The development of such compounds often involves structure-activity relationship (SAR) studies to understand how different structural modifications impact biological effects. vulcanchem.com

Incorporation into Peptidomimetics and Constrained Peptides

The this compound structure serves as an effective scaffold for the creation of peptidomimetics and constrained peptides. nih.govresearchgate.netconicet.gov.ar Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The diazepan-5-one ring can be incorporated into a peptide backbone to act as a conformational constraint, locking the peptide into a specific bioactive conformation. conicet.gov.arconicet.gov.ar

This approach is valuable for stabilizing secondary structures like β-turns or for creating rigid scaffolds that present amino acid side chains in a defined orientation for receptor binding. For instance, fused 1,4-diazepanones have been synthesized on a solid phase and incorporated into peptide chains to serve as conformational constraints. conicet.gov.arconicet.gov.ar The synthesis of 3,6-disubstituted-1,4-diazepan-2,5-diones provides new scaffolds that can be used as conformational constraints for short peptides. rsc.org

By replacing a dipeptide unit with a this compound-based mimic, it is possible to create molecules with improved pharmacological profiles. This strategy has been used to develop inhibitors of protein-protein interactions, where a specific peptide epitope is mimicked. For example, a diazepan-5-one skeleton was incorporated into a peptide sequence to inhibit the interaction between the SARS-CoV-2 Spike protein and the ACE-2 receptor. chemrxiv.orgnih.gov

Development of Triple Reuptake Inhibitors

A significant application of the this compound scaffold is in the development of triple reuptake inhibitors (TRIs). nih.gov TRIs are a class of antidepressants that simultaneously block the reuptake of three key neurotransmitters: serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). wikipedia.org It is hypothesized that this broad-spectrum action may lead to a more rapid onset of action and greater efficacy compared to traditional antidepressants that target only one or two of these neurotransmitters. researchgate.net

A novel series of 1-aryl-1,4-diazepan-2-one derivatives has been designed and synthesized as potent TRIs. nih.gov One such compound, 23j-S, demonstrated potent inhibition of all three monoamine transporters and exhibited significant antidepressant-like activity in animal models. nih.gov This compound was shown to increase the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex of mice. nih.gov

The development of TRIs like D-473, a novel pyran-based molecule, further illustrates the potential of targeting all three monoamine transporters for conditions like depression. plos.org While not a this compound derivative itself, the success of such compounds supports the therapeutic rationale for developing TRIs based on other scaffolds like the this compound core. The aim is to achieve a balanced inhibition profile that maximizes therapeutic benefit while minimizing side effects. nih.gov

Analogs for Antipsychotic Development

The this compound scaffold has been identified as a valuable structural motif in the design of novel antipsychotic agents. Researchers have explored its use as a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) and piperazine, in established antipsychotic drug templates. This strategy aims to develop new chemical entities with improved pharmacological profiles, potentially offering enhanced efficacy or a reduction in the adverse effects associated with current treatments. nih.govresearchgate.net

One area of investigation involves the synthesis of analogs of the atypical antipsychotic aripiprazole (B633). In these efforts, the 2,3-dichlorophenyl-4-piperazine or diazepane moiety of aripiprazole has been substituted with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. asianpubs.orgderpharmachemica.com This modification is intended to explore how structural changes influence the interaction with key neurotransmitter receptors implicated in psychosis, such as dopamine and serotonin receptors. asianpubs.org

Another line of research has focused on creating analogs of the typical antipsychotic haloperidol. By replacing the piperidine ring in haloperidol with a 1,4-diazepane structure, scientists have developed compounds like 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. nih.gov This particular analog demonstrated a multi-receptor binding profile, with notable affinities for various dopamine and serotonin receptor subtypes, which is a characteristic feature of atypical antipsychotics. nih.gov For instance, it binds with high affinity to the 5-HT2A receptor, which is implicated in the therapeutic action against the negative symptoms of schizophrenia. nih.gov While its affinity for the 5-HT6 receptor was weaker, it was significantly more potent at this receptor than some existing antipsychotics like quetiapine (B1663577) and risperidone. nih.gov

These studies underscore the potential of this compound derivatives in the development of new antipsychotic candidates, particularly those with an "atypical" profile that combines dopamine D2 receptor antagonism with activity at various serotonin receptors. nih.govacs.org

Pharmacokinetic and Pharmacodynamic Considerations

The successful development of a this compound-based therapeutic agent is contingent upon favorable pharmacokinetic and pharmacodynamic properties. These considerations determine the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets to elicit a therapeutic effect.

ADME-Tox Profiling

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is a critical step in drug discovery, helping to identify candidates with a higher probability of clinical success. researchgate.netacs.org For derivatives of this compound, computational (in silico) and in vitro methods are employed to predict their pharmacokinetic behavior.

Below is a table representing typical ADME parameters evaluated for drug candidates, based on data for various investigational compounds.

ParameterDescriptionFinding for Representative Analogs
Aqueous Solubility The ability of a compound to dissolve in water, affecting absorption.Data for specific this compound derivatives indicates that modifications can be made to optimize solubility. nih.gov
Lipophilicity (LogP) The lipid-water partition coefficient, influencing membrane permeability and distribution.Generally, diazepine-based structures are lipophilic, a trait that aids in crossing biological membranes. researchgate.net
Human Liver Microsomal Stability An in vitro measure of metabolic stability by liver enzymes (e.g., Cytochrome P450s).Varies with substitution; some analogs show high clearance while others are more stable. nih.gov
Plasma Protein Binding The extent to which a drug binds to proteins in the blood, affecting its free concentration.High protein binding is common for CNS-active drugs. medscape.com
Caco-2 Permeability An in vitro model for predicting intestinal absorption of orally administered drugs.Often evaluated to predict oral bioavailability. acs.org
hERG Inhibition An assessment of the potential for a compound to cause cardiac arrhythmia.A critical early toxicity screen for all drug candidates.
Ames Mutagenicity A test to determine if a chemical can cause mutations in the DNA of a test organism.A standard screen for genotoxicity. acs.org

This table is a generalized representation of ADME-Tox profiling. Specific values for this compound derivatives are proprietary or not publicly available in detail.

Blood-Brain Barrier Permeability

For compounds intended to treat central nervous system (CNS) disorders like psychosis, the ability to cross the blood-brain barrier (BBB) is paramount. ualberta.ca The BBB is a highly selective barrier that protects the brain, and its permeability is largely dictated by the physicochemical properties of a molecule. nih.gov

Derivatives of this compound are structurally related to benzodiazepines, such as diazepam, which are known to be lipophilic and readily cross the BBB. ualberta.canih.gov This suggests that the this compound scaffold is conducive to designing CNS-penetrant molecules. Key properties that favor BBB penetration include a low molecular weight, high lipophilicity, a limited number of hydrogen bond donors, and a small polar surface area. nih.govresearchgate.net

Quantitative estimations of BBB permeability for related 1,4-benzodiazepine (B1214927) derivatives have been performed, showing that these compounds can achieve significant concentrations in the brain relative to the blood. researchgate.net For example, the brain/blood concentration ratio for phenazepam, a benzodiazepine, is reported to be around 1.1-1.3. researchgate.net The development of antipsychotic analogs based on the this compound core implicitly relies on achieving sufficient BBB permeability to engage with dopamine and serotonin receptors in the brain. nih.gov Computational models and in vitro assays are typically used in the early stages of development to predict and confirm that these derivatives can effectively reach their CNS targets. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,4-Diazepan-5-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Reaction Optimization : Begin with palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of diazaheterocycles, as described in Table 1.2.3 (optimization parameters) and Table 1.2.4 (substrate scope for this compound derivatives) . Key variables include solvent polarity, temperature (50–80°C), and ligand-to-metal ratios (e.g., 1:1–1:2).
  • Analytical Validation : Use HPLC with UV detection (λ = 220–260 nm) to monitor reaction progress and quantify yields. Cross-reference with X-ray crystallography (SHELX suite) for structural confirmation .

Q. How should researchers characterize the stereochemical configuration of this compound derivatives?

Methodological Answer:

  • Crystallography : Employ SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. For visualization, use ORTEP-III to generate thermal ellipsoid plots .
  • Spectroscopy : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR with 2D techniques (COSY, NOESY) to resolve stereoisomers. For chiral centers, compare experimental optical rotations with literature values .

Q. What statistical tools are critical for analyzing discrepancies in synthetic yields or purity data?

Methodological Answer:

  • Data Normalization : Apply ANOVA to assess batch-to-batch variability, especially for reactions with >10% yield differences.
  • Error Analysis : Use Grubbs’ test to identify outliers in purity measurements (e.g., HPLC data) and cross-validate with independent techniques like mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s hydrogen-bonding patterns?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bond motifs (e.g., D , S , R patterns) using crystallographic data from SHELXL-refined structures .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G**) to compare predicted vs. observed bond angles/distances. Address discrepancies by refining solvent effects or lattice energy models .

Q. What strategies are effective for incorporating this compound into conformationally constrained peptidomimetics?

Methodological Answer:

  • Solid-Phase Synthesis : Design peptides with N-oxoalkyl side chains for acid-mediated tandem N-acyliminium cyclization. Optimize resin loading (0.5–1.0 mmol/g) and cleavage conditions (TFA:H2_2O = 95:5) to achieve fused 1,4-diazepanone rings .
  • Conformational Analysis : Use circular dichroism (CD) and molecular dynamics (MD) simulations (AMBER force field) to assess backbone rigidity .

Q. How should researchers handle conflicting crystallographic data for this compound derivatives in different solvent systems?

Methodological Answer:

  • Puckering Coordinate Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity. For diazepanones, compare puckering amplitudes (QQ) and phase angles (ϕ\phi) across solvent-dependent structures .
  • Systematic Review : Cross-reference with high-resolution datasets (d-spacing < 0.8 Å) in SHELXTL to identify solvent-induced lattice distortions .

Q. What methodologies are recommended for assessing the biological relevance of this compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • In Vitro Assays : Use radioligand binding studies (e.g., 3^3H-flunitrazepam for GABAA_A receptors) with competitive inhibition models (IC50_{50} calculations).
  • Structural Biology : Perform cryo-EM or X-ray crystallography of receptor-ligand complexes to map binding pockets and validate docking predictions (AutoDock Vina) .

Data Management & Reporting

Q. How should researchers document and archive crystallographic data for this compound derivatives?

Methodological Answer:

  • CIF Compliance : Deposit refined CIF files in the Cambridge Structural Database (CSD). Include SHELXL refinement parameters (R1_1, wR2_2) and ORTEP diagrams .
  • Supplementary Materials : Attach raw diffraction images, H-bond tables, and thermal displacement parameters in standardized formats (e.g., .hkl, .cif) .

Q. What frameworks ensure reproducibility in diazepanone synthesis across laboratories?

Methodological Answer:

  • Standard Operating Procedures (SOPs) : Specify inert atmosphere protocols (N2_2/Ar), solvent drying methods (MgSO4_4/molecular sieves), and catalyst activation steps (e.g., Pd(OAc)2_2 reduction).
  • Interlab Validation : Participate in round-robin trials with NMR (500 MHz) and LC-MS cross-checks to harmonize analytical benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.